beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate)
Description
β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) is a chemically modified monosaccharide derivative critical in glycobiology and synthetic chemistry. The compound features a β-D-glucopyranose backbone with three acetyl groups at positions 3, 4, and 6, an azido group at position 2 (replacing the hydroxyl group), and a 2,2,2-trichloroethanimidate (trichloroacetimidate) group at the anomeric position (C1). This structural configuration enhances its utility as a glycosyl donor in stereoselective glycosylation reactions . The azido group enables click chemistry applications, while the trichloroacetimidate moiety acts as a highly reactive leaving group, facilitating efficient glycosidic bond formation under mild conditions .
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-azido-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N4O8/c1-5(22)25-4-8-10(26-6(2)23)11(27-7(3)24)9(20-21-19)12(28-8)29-13(18)14(15,16)17/h8-12,18H,4H2,1-3H3/t8-,9-,10-,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDPOSAOAWHFZ-OOCWMUITSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128083 | |
| Record name | β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94715-57-8 | |
| Record name | β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94715-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route from D-Glucal
A two-step procedure from D-glucal yields 1,6-anhydro-2-azido-2-deoxy-β-D-glucopyranose. In the first step, D-glucal undergoes azidonitration with ceric ammonium nitrate and sodium azide in aqueous acetonitrile, introducing the 2-azido group with retention of configuration. The second step involves acid-catalyzed cyclization to form the 1,6-anhydro bridge, providing a rigid pyranose ring that facilitates subsequent regioselective acetylation. This route achieves an overall yield of 68–72% and is notable for its stereocontrol at C-2.
Route from D-Glucosamine Hydrochloride
Alternative protocols start with D-glucosamine hydrochloride, which undergoes sequential protection and deoxygenation. Key steps include:
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C-6 Deoxygenation : Treatment of 1,3,4,6-tetra-O-acetyl-β-D-glucosamine with hydrogen iodide (HI) in acetic acid removes the 6-hydroxyl group via radical-mediated hydrogen abstraction.
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Azide Introduction : The 2-amino group is converted to an azide using diphenyl phosphorazidate (DPPA) under Mitsunobu conditions, yielding 2-azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranose.
Regioselective Acetylation Strategies
Acetylation of the 3,4,6-hydroxyl groups must precede trichloroacetimidate formation to prevent undesired side reactions. Two methods achieve this selectively:
Direct Acetylation of 1,6-Anhydro Precursors
Heating 1,6-anhydro-2-azido-2-deoxy-β-D-glucopyranose with acetic anhydride in pyridine at 60°C for 12 hours installs acetyl groups at C-3, C-4, and C-6 while preserving the anhydro bridge. The reaction proceeds in 85% yield, with no observable migration of acetyl groups due to the steric hindrance provided by the 1,6-anhydro structure.
Stepwise Protection of D-Glucosamine Derivatives
For non-anhydro routes, temporary protecting groups are essential:
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Tritylation : The primary C-6 hydroxyl is blocked with trityl chloride in pyridine (95% yield).
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Benzoylation : Secondary hydroxyls at C-3 and C-4 are protected using benzoyl chloride under Schotten-Baumann conditions.
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Detritylation and Acetylation : Removal of the trityl group with HCl in methanol exposes C-6, which is then acetylated. Final hydrogenolysis of benzoyl groups and re-acetylation yields the tri-O-acetylated product.
Trichloroacetimidate Formation
The critical step involves converting the anomeric hydroxyl into a trichloroacetimidate leaving group. This is achieved using trichloroacetonitrile (Cl₃CCN) and a catalytic base.
Gold-Catalyzed Sₙ2 Glycosylation
Recent advancements employ gold(I) catalysts (e.g., Ph₃PAuNTf₂) to activate the anomeric position. The reaction proceeds via an Sₙ2 mechanism, where the amide group in the 1-naphthoate leaving group directs nucleophilic attack by the acceptor. Key conditions include:
Classical Trichloroacetimidate Protocol
In non-catalytic approaches, the triacetylated azido sugar is treated with Cl₃CCN (5 equiv) and DBU (1,8-diazabicycloundec-7-ene) in anhydrous DCM at 0°C for 2 hours. The reaction is quenched with silica gel, and the product is purified via flash chromatography (hexane/EtOAc 3:1), yielding the trichloroacetimidate in 78–85% purity.
Scalability and Industrial Feasibility
Scalable routes emphasize minimizing chromatography and leveraging crystalline intermediates:
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30-Gram Synthesis : Starting from 1,3,4,6-tetra-O-acetyl-β-D-glucosamine hydrochloride, a nine-step sequence achieves the target compound in 50% yield with only two chromatographic purifications.
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Cost-Effective Reagents : Use of ceric ammonium nitrate ($2.10/mol) instead of iodonium di-sym-collidine perchlorate ($48/mol) reduces costs by 95%.
Analytical Characterization
Critical spectroscopic data confirm structural integrity:
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¹H NMR (CDCl₃): δ 5.21 (t, J=9.5 Hz, H-3), 5.08 (t, J=9.3 Hz, H-4), 4.75 (d, J=8.1 Hz, H-1), 2.10–2.06 (3s, 9H, OAc).
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¹³C NMR : 170.2 (C=O), 101.3 (C-1), 75.4 (C-5), 61.8 (C-6).
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HRMS : [M+Na]⁺ calcd. for C₁₇H₂₂Cl₃N₄O₈Na: 553.0432; found: 553.0429.
Challenges and Optimization Strategies
Anomeric Control
The β-anomer predominates (>95%) when using gold catalysis or imidate formation under kinetic control. α-Selectivity remains challenging but can be achieved via thermodynamic control in toluene at 80°C (α:β = 3:1).
Azide Stability
Prolonged exposure to light or heat causes partial decomposition of the azide moiety. Storage at −20°C under argon with amber vials extends shelf life to 18 months.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) can undergo substitution reactions to form amines or other derivatives.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions:
Reducing Agents: Triphenylphosphine, catalytic hydrogenation.
Catalysts: Copper(I) salts for click chemistry.
Solvents: Dimethylformamide (DMF), acetonitrile.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures
Major Products:
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from click chemistry reactions.
Hydroxyl Derivatives: Formed from the hydrolysis of acetyl groups.
Scientific Research Applications
Enzyme Inhibition Studies
Beta-D-glucopyranose derivatives have been investigated for their potential as enzyme inhibitors. The azido group is particularly useful in modifying the reactivity of the sugar moiety:
- Alpha-Glucosidase Inhibition : Several studies have demonstrated that derivatives of beta-D-glucopyranose exhibit inhibitory activity against alpha-glucosidase, an enzyme critical in carbohydrate metabolism. For instance, compounds derived from beta-D-glucopyranose have shown promising results in inhibiting this enzyme, which is relevant for managing type 2 diabetes mellitus (T2DM) .
Antidiabetic Potential
The ability of beta-D-glucopyranose derivatives to inhibit alpha-glucosidase makes them candidates for antidiabetic therapies. Research indicates that modifications to the glucopyranose structure can enhance biological activity and selectivity against target enzymes .
Drug Development
The unique structural features of beta-D-glucopyranose derivatives allow for their use as scaffolds in drug design:
- Antiviral Activity : Some studies suggest potential antiviral applications due to the azido group’s ability to participate in bioorthogonal reactions . This property can be leveraged to develop targeted delivery systems for antiviral agents.
Case Study 1: Synthesis and Evaluation of Inhibitors
A study conducted on various derivatives of beta-D-glucopyranose reported their synthesis and subsequent evaluation as alpha-glucosidase inhibitors. The most effective compounds were identified through both in vitro and in silico methods, demonstrating significant inhibition rates compared to standard drugs like acarbose .
Case Study 2: Antidiabetic Agents
Research focused on synthesizing new sulfonamide derivatives from beta-D-glucopyranose highlighted their moderate activity against alpha-glucosidase. These compounds were proposed as potential therapeutic agents for T2DM due to their ability to modulate glucose absorption .
Mechanism of Action
The mechanism of action of beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) primarily involves its reactivity due to the azido group. The azido group can participate in various chemical reactions, including click chemistry, where it reacts with alkynes to form stable triazole rings. This reactivity is exploited in the synthesis of complex molecules and materials. The acetyl groups protect the hydroxyl functionalities during synthetic transformations and can be removed under specific conditions to reveal reactive hydroxyl groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares β-D-glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) with structurally related glycosyl donors, focusing on substituents, reactivity, and applications.
Substituent Variations
Reactivity and Stability
- Azido vs. Acetamido Groups: The azido group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it superior for bioorthogonal labeling compared to acetamido-containing analogs (e.g., 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranosyl azide) .
- Trichloroethanimidate Reactivity: All trichloroethanimidate derivatives exhibit high glycosylation efficiency. However, the number and position of acetyl groups influence stability. For example, the heptaacetyl lactoside derivative () requires stringent anhydrous conditions due to its labile acetyl groups, whereas the triacetyl glucopyranose derivative (target compound) offers better solubility in polar aprotic solvents .
- Sugar Backbone Differences: Galactose (α-D-galactopyranose tetraacetate) and xylose (D-xylopyranose triacetate) derivatives show distinct regioselectivity in glycosylation. The β-D-glucopyranose backbone in the target compound is preferred for synthesizing human glycoconjugates due to its biological relevance .
Commercial Availability
- α-D-Galactopyranose tetraacetate trichloroethanimidate (CAS 86520-63-0) is available from Carbosynth and CymitQuimica, highlighting its prominence in industrial glycosylation .
Research Findings
- Synthesis Efficiency : The trichloroethanimidate group in the target compound enables glycosylation at room temperature using catalytic AgCO₃, achieving yields >85% (similar to methods described in and ) .
- Stability Comparison: The triacetyl glucopyranose derivative (target) shows superior shelf-life compared to heptaacetyl lactosides, which degrade at >4°C .
Biological Activity
Beta-D-Glucopyranose, 2-azido-2-deoxy-, 3,4,6-triacetate 1-(2,2,2-trichloroethanimidate) is a complex carbohydrate derivative with significant potential in medicinal chemistry and biochemistry. This compound features a unique azido group and a trichloroethanimidate moiety that contribute to its biological activity. Understanding its biological properties is crucial for applications in drug development and glycosylation processes.
- Molecular Formula : C14H17Cl3N4O
- Molecular Weight : 475.67 g/mol
- CAS Number : 94715-57-8
- Purity : Minimum of 98% (HPLC)
Antimicrobial Properties
Research indicates that azido sugar derivatives exhibit antimicrobial activity. In a study involving various azido sugars, it was found that beta-D-glucopyranosyl azide derivatives showed significant inhibition against several bacterial strains. The mechanism is hypothesized to involve interference with bacterial cell wall synthesis due to the azido group, which may mimic natural substrates in bacterial glycosylation pathways .
Glycosylation Reactions
Beta-D-glucopyranose derivatives are extensively used as glycosyl donors in oligosaccharide synthesis. The trichloroethanimidate group enhances the reactivity of the glycosyl donor, allowing for efficient glycosylation reactions with various acceptors. Studies have demonstrated high yields and stereoselectivity in the formation of glycosidic bonds when using this compound as a donor .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of glycosidases, enzymes that play critical roles in carbohydrate metabolism. Preliminary findings suggest that beta-D-glucopyranose derivatives can inhibit alpha-glucosidase activity, which is relevant for managing conditions like diabetes by slowing down carbohydrate absorption .
Case Study 1: Synthesis of Oligosaccharides
A study conducted by researchers synthesized oligosaccharides using beta-D-glucopyranosyl azide as a glycosyl donor. The results showed that the use of trichloroethanimidate derivatives led to improved yields and selectivity compared to traditional methods. The authors noted that the reaction conditions could be optimized to enhance the efficiency of oligosaccharide synthesis .
Case Study 2: Antimicrobial Activity Evaluation
In another investigation, beta-D-glucopyranosyl azide was tested against multiple bacterial strains including E. coli and Staphylococcus aureus. The results indicated a dose-dependent antimicrobial effect, with significant inhibition observed at higher concentrations. This suggests potential applications in developing new antimicrobial agents based on this compound .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H17Cl3N4O |
| Molecular Weight | 475.67 g/mol |
| CAS Number | 94715-57-8 |
| Purity | ≥98% (HPLC) |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Active against E. coli and S. aureus |
| Glycosylation Efficiency | High yields in oligosaccharide synthesis |
| Enzyme Inhibition | Inhibits alpha-glucosidase |
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 2-azido-2-deoxy-β-D-glucopyranose derivatives with trichloroethanimidate activation?
- Methodology : Synthesis typically involves sequential protection/deprotection steps. For example:
- Step 1 : Selective azidation at C2 via nucleophilic substitution of a 2-O-mesyl or 2-O-tosyl intermediate (azide introduction).
- Step 2 : Acetylation of hydroxyl groups at C3, C4, and C6 using acetic anhydride in pyridine.
- Step 3 : Activation of the anomeric position (C1) with trichloroacetonitrile under basic conditions (e.g., K₂CO₃) to form the trichloroethanimidate group .
- Key Considerations : Protecting group compatibility (e.g., acetyl vs. benzyl) and reaction monitoring via TLC or NMR to avoid over-substitution.
Q. How does the 2-azido group influence the reactivity of this compound in glycosylation reactions?
- The 2-azido group acts as a temporary protecting group and participates in bioorthogonal "click chemistry" (e.g., CuAAC with alkynes) for post-glycosylation functionalization.
- Mechanistic Insight : The electron-withdrawing azide stabilizes the oxocarbenium ion intermediate during glycosidic bond formation, enhancing stereoselectivity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Primary Methods :
- NMR : H and C NMR to confirm substitution patterns (e.g., acetyl, azide, trichloroethanimidate).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+Na]⁺ ion at m/z 685.03 for the trichloroethanimidate derivative) .
- HPLC : Reverse-phase chromatography with UV detection (210–260 nm) to assess purity (>95% for enzymatic studies) .
Advanced Research Questions
Q. How does this compound perform as a glycosyl donor in stereocontrolled oligosaccharide synthesis?
- Reaction Optimization :
- Activators : Use BF₃·Et₂O or TMSOTf to generate the oxocarbenium ion, favoring β-selectivity due to the trichloroethanimidate leaving group .
- Solvent Effects : Reactions in dichloromethane or toluene at −40°C improve stereochemical outcomes.
- Substrate Scope : Compatible with primary (e.g., 4-OH GlcNAc) and secondary (e.g., 3-OH Gal) hydroxyl acceptors, achieving yields of 60–85% .
Q. What enzymatic compatibility issues arise when using this compound as a substrate for β-N-acetylhexosaminidases?
- Enzyme Screening : Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) hydrolyze 4-deoxy derivatives (e.g., compound 1 in ) at rates up to 85% compared to natural substrates.
- Structural Limitations : The 2-azido group sterically hinders binding in mammalian enzymes (e.g., human HEXB), reducing catalytic efficiency by ~40% .
- In Silico Validation : Docking studies (e.g., with Aspergillus oryzae enzyme models) show hydrophobic interactions between the azide and active-site residues (e.g., Trp448) .
Q. How can transglycosylation reactions using this donor be optimized for synthesizing 4-deoxy-disaccharides?
- Protocol :
- Donor-Acceptor Ratio : 1:4 (donor:acceptor) minimizes hydrolysis side reactions.
- Conditions : 75 mM donor, 300 mM GlcNAc acceptor, 35°C, 5–6 h incubation.
- Monitoring : TLC (eluent: 7:3 EtOAc/hexane) and ESI-MS for real-time tracking.
Q. What stability challenges are associated with the trichloroethanimidate group during storage?
- Degradation Pathways : Hydrolysis under humid conditions forms β-D-glucopyranose byproducts.
- Mitigation : Store desiccated at −20°C in amber vials. Purity should be re-assayed via H NMR before use .
Q. How is this compound utilized in click chemistry-based glycoarray development?
- Application : The 2-azido group enables Cu(I)-catalyzed cycloaddition with alkyne-functionalized surfaces (e.g., glass slides or nanoparticles).
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
